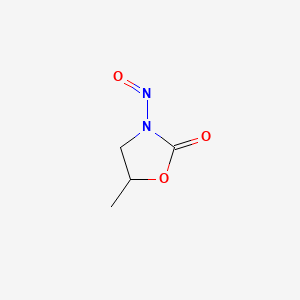
Nitroso-5-methyloxazolidone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitroso-5-methyloxazolidone, also known as this compound, is a useful research compound. Its molecular formula is C4H6N2O3 and its molecular weight is 130.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research indicates that Nitroso-5-methyloxazolidone exhibits notable antimicrobial activity, particularly against resistant bacterial strains. In vitro studies have demonstrated its effectiveness against various pathogens, including:
- Mycobacterium tuberculosis : The compound has shown minimal inhibitory concentrations as low as 0.016μg/mL for certain derivatives, highlighting its potential as a lead compound for new antimycobacterial agents.
- Staphylococcus aureus : Preliminary studies suggest that this compound can inhibit the growth of this pathogen, which is often resistant to standard antibiotics.
Anticancer Activity
This compound has also been investigated for its anticancer properties. A study demonstrated that the compound could induce apoptosis in cancer cell lines, suggesting mechanisms that might inhibit tumor growth.
Pharmacological Uses
- Antibiotic Development : Given its antimicrobial properties, this compound is being explored as a candidate for developing new antibiotics aimed at treating infections caused by multidrug-resistant bacteria.
- Cancer Therapy : The compound's ability to induce apoptosis in cancer cells positions it as a potential therapeutic agent in oncology, particularly for cancers resistant to conventional treatments.
Study on Antimicrobial Efficacy
A recent study evaluated the efficacy of this compound against various bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 0.016 µg/mL |
| Staphylococcus aureus | 0.125 µg/mL |
These findings suggest that this compound has the potential to be developed into an effective antibiotic.
Study on Anticancer Effects
In vitro experiments conducted on ovarian cancer cell lines revealed that treatment with this compound resulted in:
- Reduction in Cell Viability : A decrease in cell viability was observed at concentrations above 10μM.
- Induction of Apoptosis : Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
Eigenschaften
CAS-Nummer |
79624-33-2 |
|---|---|
Molekularformel |
C4H6N2O3 |
Molekulargewicht |
130.1 g/mol |
IUPAC-Name |
5-methyl-3-nitroso-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H6N2O3/c1-3-2-6(5-8)4(7)9-3/h3H,2H2,1H3 |
InChI-Schlüssel |
CWPDWGWHFVCTQM-UHFFFAOYSA-N |
SMILES |
CC1CN(C(=O)O1)N=O |
Kanonische SMILES |
CC1CN(C(=O)O1)N=O |
Key on ui other cas no. |
79624-33-2 |
Synonyme |
3-nitroso-5-methyl-2-oxazolidone 3-nitroso-5-methyloxazolidinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















